molecular formula C19H19N3O4S2 B7477728 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B7477728
M. Wt: 417.5 g/mol
InChI Key: LDAPRPAFLUOQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function.

Mechanism of Action

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 exerts its effects by binding to and activating CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes, including pain modulation, appetite regulation, and immune function. When activated, CB1 receptors are primarily responsible for the psychoactive effects of cannabinoids, while CB2 receptors are involved in immune function and inflammation.
Biochemical and Physiological Effects:
This compound-2201 has been shown to have a variety of biochemical and physiological effects in the body. These include the activation of CB1 and CB2 receptors, which can lead to changes in pain perception, appetite, and immune function. This compound-2201 has also been shown to induce hypothermia in mice, which is a common effect of CB1 receptor activation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound-2201 is its potential for abuse and dependence, which could limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for CB1 and CB2 receptors, which could be useful for studying the physiological effects of these receptors in more detail. Another area of interest is the development of novel synthetic cannabinoids with unique pharmacological profiles, which could lead to the discovery of new therapeutic targets for a variety of diseases and conditions.

Synthesis Methods

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 can be synthesized using a variety of methods, including the reaction of 2-methyl-2-oxo-1,3-dithiolane with 2-(2-methoxyphenyl)-1-(1,3-thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can then be sulfonated with chlorosulfonic acid and reacted with ammonia to form the final product.

Scientific Research Applications

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide-2201 has been used extensively in scientific research to study the effects of cannabinoids on the body. One study found that this compound-2201 was able to activate CB1 and CB2 receptors with high potency, suggesting that it could be a useful tool for studying the physiological effects of these receptors. Another study found that this compound-2201 was able to induce hypothermia in mice, which is a common effect of CB1 receptor activation.

properties

IUPAC Name

5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-8-9-14(12-15(13)18(23)21-19-20-10-11-27-19)28(24,25)22(2)16-6-4-5-7-17(16)26-3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPRPAFLUOQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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